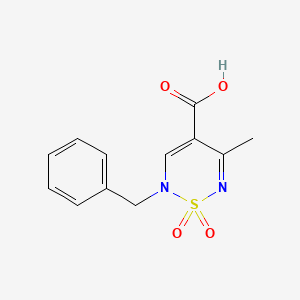

2-苄基-5-甲基-2H-1,2,6-噻二嗪-4-甲酸 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazine derivatives, such as those related to 2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide, involves ring contraction, oxidative cyclization, and reactions with various building blocks. For instance, 4H-benzo[b][1,4]thiazine 1,1-dioxides are synthesized via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, highlighting an efficient pathway to access pharmacologically relevant derivatives from readily available materials (Fülöpová et al., 2015).

Molecular Structure Analysis

The structural elucidation of thiadiazine derivatives is crucial for understanding their biological and chemical behavior. X-ray crystallography and other analytical techniques have been employed to characterize the molecular structure, confirming the presence of thiadiazine rings and various substituents that influence their physical and chemical properties. For example, the study of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives has provided insights into the stabilization of their structures through intramolecular hydrogen bonds (Siddiqui et al., 2008).

Chemical Reactions and Properties

Thiadiazine derivatives undergo various chemical reactions that enable the synthesis of a wide range of compounds with potential biological activity. These reactions include nucleophilic substitutions, ring expansions, and the formation of new C-N and S-N bonds. The versatility in chemical reactivity allows for the generation of compounds with diverse pharmacological properties and applications in medicinal chemistry (Naresh, Kant, & Narender, 2014).

Physical Properties Analysis

The physical properties of thiadiazine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substitution patterns. Liquid crystalline properties of certain derivatives underscore the potential for materials science applications, with specific compounds exhibiting phases such as smectic A (SmA) and isotropic (I), indicative of their utility in the development of advanced materials (Zienkiewicz et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to participate in various chemical reactions, are critical for the application of thiadiazine derivatives. Their reactivity with electrophiles, nucleophiles, and radicals can be tailored through substitution, enabling the synthesis of compounds with desired chemical and pharmacological properties. The generation of persistent radicals from thiadiazine derivatives, for instance, highlights their potential in the development of novel organic materials with unique electronic properties (Zienkiewicz et al., 2007).

科学研究应用

合成和结构分析

合成过程:该化合物通过硫胺和二酮乙烯反应合成,催化剂为氰化汞。这个过程产生了各种噻二唑衍生物,包括2-苄基-5-甲基-2H-1,2,6-噻二唑-4-羧酸1,1-二氧化物 (Díez等,1973)。

结构特性:噻二唑衍生物的结构特性,包括非平面环结构以及它可能呈现的特定形式,如信封或船形,已经通过X射线晶体学等方法进行了研究 (Busby, 1990)。

化学反应和稳定性

水解和构象:对2H-1,2,6-噻二唑衍生物的水解反应进行了研究。利用NMR光谱和分子轨道计算研究了这些化合物中不同构象的稳定性 (Alkorta et al., 1996)。

环收缩和药理相关性:对噻二唑衍生物的环收缩进行了研究,导致苯并噻二氧化物的合成。这些衍生物以其在生物学、药学和工业应用中的潜力而闻名 (Fülöpová等,2015)。

潜在的生物学和药用应用

具有生物活性的衍生物:已合成了新型具有生物活性的噻二唑衍生物,展示出潜在的抗菌和抗氧化活性。这些衍生物是使用特定的合成方法,如超声波介导的N-烷基化方法制备的 (Zia-ur-Rehman et al., 2009)。

抗微生物特性:研究还集中在合成N-烷基-2-(3,5-二甲基-1,1-二氧化-2H-1,2,6-噻二唑-4-基)苯甲酰胺,用于其作为抗微生物剂的潜力。这些化合物已显示出对某些细菌菌株有良好的活性 (Bhatt et al., 2013)。

未来方向

属性

IUPAC Name |

2-benzyl-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-9-11(12(15)16)8-14(19(17,18)13-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFXSXJAMAJXAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-methyl-2H-1,2,6-thiadiazine-4-carboxylic acid 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)

![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)